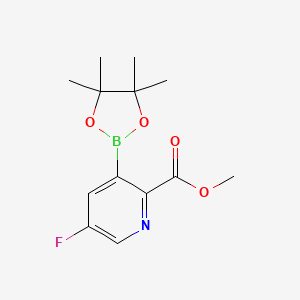Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
CAS No.: 2096998-70-6
Cat. No.: VC2722749
Molecular Formula: C13H17BFNO4
Molecular Weight: 281.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2096998-70-6 |
|---|---|
| Molecular Formula | C13H17BFNO4 |
| Molecular Weight | 281.09 g/mol |
| IUPAC Name | methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(15)7-16-10(9)11(17)18-5/h6-7H,1-5H3 |
| Standard InChI Key | KVPCYEFJVKILSB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C(=O)OC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C(=O)OC)F |
Introduction
Chemical Identity and Basic Properties
Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a fluorinated pyridine derivative featuring a boronic acid pinacol ester group. The compound represents an important class of functionalized heterocycles used extensively in organic synthesis and drug discovery efforts. Its integration of multiple functional groups—including the fluorine atom, boronic ester moiety, and methyl ester—makes it a versatile building block for complex molecule construction.
Identification Parameters
The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 2096998-70-6 |
| Molecular Formula | C₁₃H₁₇BFNO₄ |
| Molecular Weight | 281.09 g/mol |
| IUPAC Name | methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
| Product Code | 82718 (Capot Chemical) |
These standardized identifiers ensure proper referencing and tracking of the compound in chemical databases and research literature .
Structural Characteristics
Chemical Structure
The molecular structure of methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate consists of a pyridine core with several key substituents. The 5-position is occupied by a fluorine atom, while the 3-position contains the tetramethyl-1,3,2-dioxaborolan-2-yl group (a pinacol boronic ester). The 2-position holds a methyl ester group, which is characteristic of picolinates. This arrangement of functional groups creates a highly reactive molecule suitable for various cross-coupling transformations.
Structural Isomers
It is important to distinguish this compound from its positional isomers, particularly methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 1218790-18-1), which has the boronic ester group at the 4-position instead of the 3-position . The positioning of functional groups significantly affects reactivity patterns and applications in synthetic sequences.
Physical and Chemical Properties
Physical State and Appearance
At standard temperature and pressure, methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically appears as a solid. Like other boronic acid pinacol esters, it may be sensitive to moisture and air exposure.
Chemical Properties
The compound exhibits several important chemical characteristics:
-
Hygroscopic nature, requiring storage under inert gas conditions
-
Compatibility with palladium-catalyzed cross-coupling reactions
-
Susceptibility to transmetallation in Suzuki-Miyaura coupling processes
-
Potential for directed ortho-metallation chemistry due to the pyridine nitrogen
Stability and Reactivity
The compound should be stored under inert atmosphere conditions due to its reactivity profile. Key reactivity considerations include:
| Reactive with | Reaction Type | Precautions |
|---|---|---|
| Moisture | Hydrolysis of boronic ester | Store in dry conditions |
| Strong acids | Protodeboronation | Avoid acidic environments |
| Oxidizing agents | Oxidative degradation | Store away from oxidizers |
| Base | Potential ester hydrolysis | Control basic conditions |
The pinacol boronic ester moiety is relatively stable compared to free boronic acids but will hydrolyze under prolonged exposure to moisture .
Synthesis Methods
Iridium-Catalyzed C-H Borylation
One of the most efficient methods for synthesizing methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves iridium-catalyzed C-H borylation. This approach enables direct functionalization of the pyridine ring without requiring pre-functionalization steps.
The general procedure typically involves:
-
Preparation of an iridium catalyst system using [Ir(OMe)(COD)]₂ precatalyst and an appropriate ligand such as 4,4'-di-tert-butyl bipyridine (dtbbpy)
-
Reaction of methyl 5-fluoropicolinate with pinacolborane (HBPin) in an inert atmosphere
-
Heating at approximately 80°C until reaction completion
The regioselectivity of the borylation process is influenced by both steric and electronic factors of the pyridine substrate, with the fluorine substituent playing a directing role in determining the position of borylation.
Alternative Synthetic Routes
Alternative synthetic approaches may include:
-
Metal-halogen exchange of a 3-brominated precursor followed by trapping with a boron electrophile
-
Directed ortho-metalation strategies leveraging the pyridine nitrogen as a directing group
-
Cross-coupling reactions using metalated pyridine derivatives and appropriate boron sources
Applications in Research and Industry
Synthetic Applications
Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate serves as a versatile building block in organic synthesis, particularly in:
-
Pharmaceutical intermediate synthesis, where the fluorinated pyridine core is a privileged scaffold in medicinal chemistry
-
Cross-coupling reactions for the construction of complex heterocyclic systems
-
Preparation of fluorinated materials with specialized electronic properties
-
Development of agricultural chemicals and crop protection agents
Suzuki-Miyaura Cross-Coupling Applications
The compound is especially valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic ester functionality allows for selective carbon-carbon bond formation with aryl or vinyl halides. This reactivity makes it an important intermediate in the synthesis of biologically active compounds containing fluorinated heterocycles .
Comparative Reactivity with Related Compounds
Studies on similar boronic ester derivatives provide insight into the expected reactivity patterns of methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate:
Research Applications and Future Directions
Current Research Applications
Current research involving methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and related compounds focuses on:
-
Development of fluorinated pharmaceutical candidates with improved metabolic stability
-
Creation of novel materials with specific electronic or optical properties
-
Exploration of regioselective functionalization methods for pyridine derivatives
-
Investigation of structure-activity relationships in fluorinated heterocycles
Future Research Directions
Potential future directions for research involving this compound include:
-
Development of more efficient and selective synthesis methods
-
Exploration of photoredox-catalyzed transformations using the boronic ester functionality
-
Application in flow chemistry for scaled manufacturing processes
-
Investigation of novel cross-coupling methodologies beyond traditional Suzuki reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume